N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a bromophenyl group, a pyrrole ring, and a thiazole ring, making it a versatile candidate for various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoaniline with 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid under specific conditions to form the desired compound . The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . By binding to the active site of the enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell growth and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C15H12BrN3OS |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H12BrN3OS/c1-10-13(21-15(17-10)19-8-2-3-9-19)14(20)18-12-6-4-11(16)5-7-12/h2-9H,1H3,(H,18,20) |
InChI Key |
TXXHUIALXYOQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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